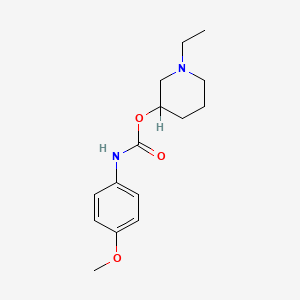
p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring, making it a valuable building block in organic synthesis and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester typically involves the reaction of p-Methoxycarbanilic acid with N-ethyl-3-piperidinol. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It may serve as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects .
Industry: The compound is used in the production of various industrial chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science .
Mecanismo De Acción
The mechanism of action of p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses .
Comparación Con Compuestos Similares
- p-Methoxycarbanilic acid, N-methyl-3-piperidinyl ester
- p-Methoxycarbanilic acid, N-propyl-3-piperidinyl ester
- p-Methoxycarbanilic acid, N-butyl-3-piperidinyl ester
Comparison: Compared to its similar compounds, p-Methoxycarbanilic acid, N-ethyl-3-piperidinyl ester may exhibit unique properties due to the presence of the ethyl group. This structural difference can influence its reactivity, stability, and biological activity, making it a distinct compound with specific applications .
Propiedades
Número CAS |
33531-51-0 |
|---|---|
Fórmula molecular |
C15H22N2O3 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
(1-ethylpiperidin-3-yl) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-3-17-10-4-5-14(11-17)20-15(18)16-12-6-8-13(19-2)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3,(H,16,18) |
Clave InChI |
PWKLWQJZGQYOAQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




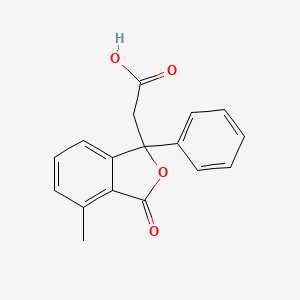

![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)



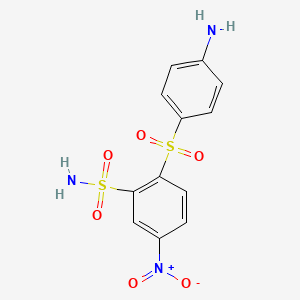
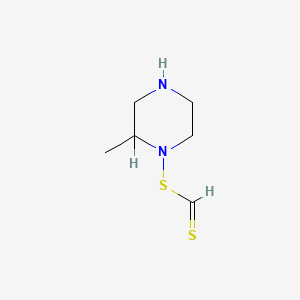
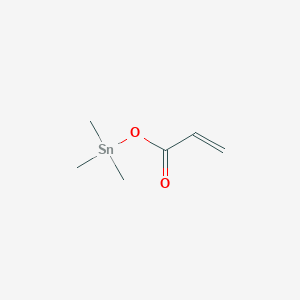
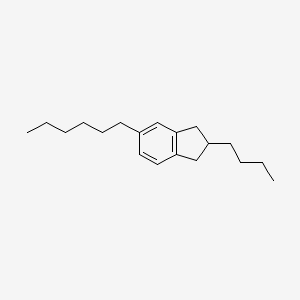

![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
